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Introduction
The quest to expand the genetic alphabet beyond the canonical four bases (Adenine, Guanine,

Cytosine, and Thymine) has led to the development of synthetic genetic systems. Among the

most significant of these is Hachimoji DNA, an eight-letter genetic system that doubles the

information density of natural DNA. A cornerstone of this expanded alphabet is the synthetic

purine analogue, 5-Aza-7-deazaguanine, denoted as P. This technical guide provides a

comprehensive overview of the chemical properties, thermodynamic contributions, and

enzymatic processing of P within the Hachimoji DNA framework. Detailed experimental

protocols for its synthesis and incorporation into oligonucleotides are also presented, alongside

a workflow for the selection of functional Hachimoji DNA molecules.

Chemical Properties and Structure of 5-Aza-7-
deazaguanine (P)
5-Aza-7-deazaguanine is a synthetic purine analogue where the nitrogen at position 7 and the

carbon at position 5 of guanine are exchanged.[1] This modification maintains the Watson-

Crick base-pairing edge, allowing it to form a stable and specific base pair with its synthetic

pyrimidine partner, 6-amino-5-nitro-2-pyrimidinone, known as Z.[1] The P:Z pair is one of the

four orthogonal base pairs in the Hachimoji genetic system, alongside the natural A:T and G:C

pairs, and the synthetic S:B pair.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b030438?utm_src=pdf-interest
https://www.benchchem.com/product/b030438?utm_src=pdf-body
https://www.benchchem.com/product/b030438?utm_src=pdf-body
https://www.benchchem.com/product/b030438?utm_src=pdf-body
https://www.benchchem.com/product/b030438?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6413494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6413494/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The structure of the 5-Aza-7-deazaguanine deoxynucleoside is shown below:

5-Aza-7-deazaguanosine (dP)

Click to download full resolution via product page

Caption: Chemical structure of 2'-deoxy-5-aza-7-deazaguanosine (dP).

Data Presentation: Thermodynamic Stability of
Hachimoji DNA containing P:Z pairs
The thermodynamic stability of Hachimoji DNA duplexes, including those containing P:Z pairs,

has been systematically evaluated. The nearest-neighbor model, a cornerstone for predicting

the stability of natural DNA duplexes, has been successfully extended to this eight-letter

system.[1] This allows for the accurate prediction of melting temperatures (Tm) and Gibbs free

energy (ΔG°37) for any Hachimoji DNA sequence.

The thermodynamic parameters for the ten unique nearest-neighbor interactions in the Watson-

Crick system have been supplemented with 28 additional parameters to account for the four

new bases in Hachimoji DNA.[1] These parameters were derived from the analysis of 94

different Hachimoji DNA duplexes.[1] The predictive power of this expanded model is

comparable to that for natural DNA, with an average error in predicted Tm of 2.1°C and in

ΔG°37 of 0.39 kcal/mol.[1]

Table 1: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA in 1 M NaCl
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Sequence
(5'-3'/3'-5')

ΔH° (kcal/mol) ΔS° (cal/mol·K) ΔG°37 (kcal/mol)

Containing P

AP/TZ -7.6 -21.3 -1.3

TP/AZ -7.2 -20.4 -1.1

CP/GZ -10.6 -27.2 -2.5

GP/CZ -9.8 -24.4 -2.6

ZP/PZ -8.0 -19.2 -2.3

SP/BZ -8.5 -22.7 -1.8

BP/SZ -7.8 -21.0 -1.6

PP/ZZ -6.6 -18.4 -1.1

Containing Z

AZ/TP -7.2 -21.3 -0.9

TZ/AP -7.2 -22.2 -0.6

CZ/GP -9.8 -26.2 -2.0

GZ/CP -10.6 -26.9 -2.7

PZ/ZP -8.0 -19.2 -2.3

SZ/BP -7.8 -23.2 -0.9

BZ/SP -8.5 -22.7 -1.8

ZZ/PP -6.6 -18.4 -1.1

Note: This table presents a subset of the full nearest-neighbor parameters for Hachimoji DNA,

focusing on interactions involving P and Z. The complete set of parameters can be found in the

supplementary materials of Hoshika et al., Science (2019).[1]

Experimental Protocols
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Synthesis of 5-Aza-7-deaza-2'-deoxyguanosine
Phosphoramidite
The synthesis of the 3'-((2-cyanoethyl)-(N,N-diisopropyl)) phosphoramidite of 5-aza-7-deaza-2'-

deoxyguanosine is a critical step for its incorporation into synthetic DNA. The following is a

generalized protocol based on standard phosphoramidite synthesis methodologies.

5-Aza-7-deaza-
2'-deoxyguanosine

Protection of 5'-OH
(e.g., DMT-Cl, Pyridine)

Protection of N2-amino group
(e.g., Isobutyryl chloride)

Phosphitylation of 3'-OH
(2-Cyanoethyl N,N-diisopropyl-
chlorophosphoramidite, DIPEA)

Purification
(Silica gel chromatography)

Final Phosphoramidite
Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-Aza-7-deaza-2'-deoxyguanosine phosphoramidite.

Protocol:

5'-Hydroxyl Protection: The starting 5-aza-7-deaza-2'-deoxyguanosine is reacted with

dimethoxytrityl chloride (DMT-Cl) in anhydrous pyridine to protect the 5'-hydroxyl group. The

reaction is monitored by thin-layer chromatography (TLC) until completion.

N2-Amino Group Protection: The exocyclic amino group at the N2 position is protected,

typically with an acyl protecting group such as isobutyryl chloride in the presence of a base.

This prevents side reactions during oligonucleotide synthesis.

Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is phosphitylated using 2-

cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base, such as N,N-

diisopropylethylamine (DIPEA). This reaction introduces the phosphoramidite moiety, which

is reactive in the subsequent oligonucleotide synthesis.

Purification: The final phosphoramidite product is purified by silica gel column

chromatography to remove any unreacted starting materials and byproducts. The purity of

the final product is confirmed by 1H NMR, 31P NMR, and mass spectrometry.

Solid-Phase Synthesis of Hachimoji DNA
Oligonucleotides
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Hachimoji DNA oligonucleotides are synthesized using standard automated solid-phase

phosphoramidite chemistry.

Synthesis Cycle (repeated for each base)

1. Deblocking:
Removal of 5'-DMT group
(e.g., Trichloroacetic acid)

2. Coupling:
Addition of phosphoramidite

(e.g., dP-phosphoramidite + Activator)

3. Capping:
Acetylation of unreacted 5'-OH groups

(e.g., Acetic anhydride)

4. Oxidation:
Conversion of phosphite to phosphate

(e.g., Iodine solution)

Cleavage and Deprotection:
Release from support and removal
of protecting groups (e.g., NH4OH)

Initiation:
First nucleoside on solid support

Purification:
(e.g., HPLC or PAGE)

Purified Hachimoji DNA
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Click to download full resolution via product page

Caption: Automated solid-phase synthesis cycle for Hachimoji DNA.

Protocol:

Initiation: The synthesis begins with the first nucleoside attached to a solid support (e.g.,

controlled pore glass).

Synthesis Cycle:

Deblocking: The 5'-DMT protecting group is removed with an acid (e.g., trichloroacetic acid

in dichloromethane) to expose the 5'-hydroxyl group for the next coupling reaction.

Coupling: The desired phosphoramidite (including the 5-Aza-7-deazaguanine
phosphoramidite) is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl

group.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable

phosphate triester using an iodine solution.

Iteration: The cycle is repeated until the desired sequence is synthesized.

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support,

and all protecting groups (on the bases and the phosphate backbone) are removed using a

concentrated ammonium hydroxide solution.

Purification: The crude oligonucleotide is purified, typically by reverse-phase high-

performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis

(PAGE), to isolate the full-length product.

Enzymatic Incorporation and Fidelity
For Hachimoji DNA to function as a genetic material, it must be a substrate for DNA

polymerases. Studies have shown that engineered DNA polymerases can replicate Hachimoji
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DNA with high fidelity. The fidelity of a polymerase is a measure of its ability to correctly insert

the complementary nucleotide opposite a template base.

While specific kinetic parameters (kpol and Kd) for the incorporation of dPTP by DNA

polymerases are not extensively published in a centralized table, the successful PCR

amplification and sequencing of Hachimoji DNA demonstrates that efficient and faithful

incorporation occurs.[1] The development of variants of T7 RNA polymerase has also enabled

the transcription of Hachimoji DNA into Hachimoji RNA, further highlighting the compatibility of

this synthetic system with enzymatic processes.[1]

Functional Applications: SELEX with Hachimoji DNA
The ability to evolve functional molecules from a random library is a hallmark of a genetic

system. Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful

technique for isolating DNA or RNA molecules (aptamers) that bind to a specific target. This

process has been successfully applied to Hachimoji DNA to generate aptamers that bind to

various targets, including cancer cells.
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Initial Hachimoji DNA Library
(Randomized Region)

Incubation with Target
(e.g., Cancer Cells)

Partitioning:
Wash to remove non-binders

Elution of Bound Sequences

PCR Amplification
(with Hachimoji dNTPs)

Single-Strand Generation

Enriched Hachimoji DNA Pool

Repeat Cycles

High-Throughput Sequencing

Aptamer Characterization
(Binding Assays)
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Caption: Experimental workflow for SELEX using a Hachimoji DNA library.
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SELEX Protocol Outline:

Library Design and Synthesis: A large library of single-stranded Hachimoji DNA molecules is

synthesized. Each molecule contains a central randomized region flanked by constant primer

binding sites.

Incubation: The library is incubated with the target of interest under specific binding

conditions.

Partitioning: Non-binding sequences are washed away, while the molecules that have bound

to the target are retained.

Elution: The bound sequences are eluted from the target.

Amplification: The eluted sequences are amplified by PCR using primers that anneal to the

constant regions and a mixture of all eight Hachimoji deoxynucleoside triphosphates

(dNTPs).

Single-Strand Generation: The double-stranded PCR products are converted to single-

stranded DNA for the next round of selection.

Iteration and Enrichment: The process is repeated for multiple rounds, with increasing

selection stringency, to enrich the pool in high-affinity binders.

Sequencing and Characterization: The enriched pool is sequenced using high-throughput

methods to identify individual aptamer candidates, which are then synthesized and

characterized for their binding affinity and specificity.

Conclusion
5-Aza-7-deazaguanine is a pivotal component of the Hachimoji expanded genetic alphabet. Its

ability to form a stable and specific base pair with its partner, Z, contributes to the predictable

thermodynamic behavior of Hachimoji DNA. The successful synthesis of its phosphoramidite

derivative allows for its routine incorporation into synthetic oligonucleotides, and its

compatibility with engineered polymerases enables the replication and evolution of Hachimoji

DNA. The development of functional Hachimoji DNA aptamers through SELEX highlights the

potential of this expanded genetic system for applications in diagnostics, therapeutics, and
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synthetic biology. This guide provides the foundational technical information for researchers

and developers to explore and utilize the capabilities of 5-Aza-7-deazaguanine within the

context of Hachimoji DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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